Pirinixic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Prevention of Cardiac Dysfunction

Scientific Field: Cardiology.

Application Summary: Pirinixic acid is under experimental investigation for the prevention of severe cardiac dysfunction, cardiomyopathy, and heart failure as a result of lipid accumulation within cardiac myocytes.

Methods of Application: The treatment is primarily aimed at individuals with an adipose triglyceride lipase (ATGL) enzyme deficiency or mutation.

Anti-Inflammatory Activities

Scientific Field: Pharmacology.

Application Summary: Pyrimidines, including Pirinixic acid, display a range of pharmacological effects including anti-inflammatory.

Methods of Application: Several research groups attempted to design novel pyrimidine-based NF-κB and cytokines inhibitors for their possible application as anti-inflammatory agents.

Dual Inhibitors of Microsomal

Scientific Field: Biochemistry.

Application Summary: Aminothiazole-featured pirinixic acid derivatives act as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors.

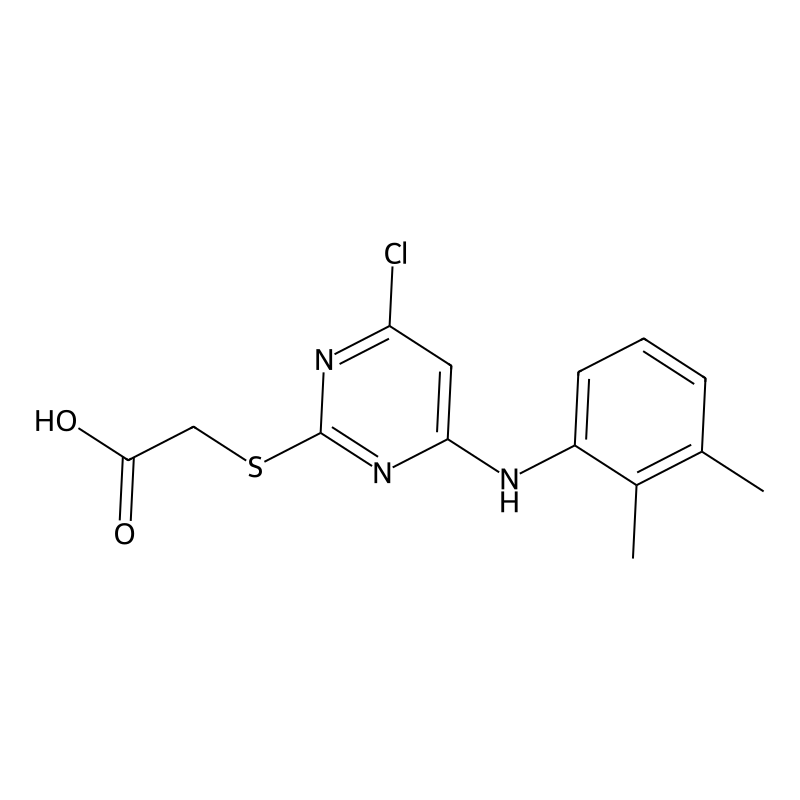

Pirinixic acid, also known as WY-14,643, is a synthetic compound that functions as a selective agonist for the peroxisome proliferator-activated receptor alpha (PPARα). It was first discovered in 1974 and has gained attention for its potential in treating conditions associated with lipid metabolism disorders, particularly cardiac dysfunction due to adipose triglyceride lipase (ATGL) enzyme deficiencies. The chemical formula of pirinixic acid is C₁₄H₁₄ClN₃O₂S, and it features a unique structure that includes a pyrimidine ring and a sulfonyl group, contributing to its biological activity and specificity .

Additionally, pirinixic acid can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase, which are critical in prostaglandin synthesis .

Pirinixic acid exhibits significant biological activity through its role as a PPARα agonist. Activation of PPARα enhances fatty acid oxidation and regulates lipid metabolism, making it beneficial for conditions like cardiomyopathy and heart failure linked to lipid accumulation in cardiac myocytes. Preclinical studies have demonstrated that pirinixic acid can reduce cardiac hypertrophy and improve cardiac function in ATGL-deficient mice by stimulating mitochondrial fatty acid β-oxidation .

Moreover, pirinixic acid has anti-inflammatory properties; it inhibits nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity and reduces pro-inflammatory cytokine production .

The synthesis of pirinixic acid typically involves multi-step organic reactions. One common method includes the reaction of chlorinated pyrimidine derivatives with nucleophiles such as amines or thiols. This process may involve the formation of intermediates through nucleophilic attacks followed by elimination reactions. Additionally, structural modifications can enhance its PPAR activity, such as aliphatic substitutions near the carboxylic acid group .

Pirinixic acid is primarily investigated for its therapeutic potential in cardiovascular diseases related to lipid metabolism disorders. Its applications include:

- Cardiac Dysfunction Treatment: Aimed at patients with ATGL deficiencies.

- Anti-inflammatory Agent: Potential use in conditions characterized by chronic inflammation.

- Lipid Metabolism Disorders: Research into its effects on metabolic syndromes and obesity-related complications.

Furthermore, derivatives of pirinixic acid are being explored for their dual activity as PPARα/γ agonists, which may provide broader therapeutic benefits .

Interaction studies have focused on the effects of pirinixic acid on various biological pathways. For instance, it has been shown to modulate gene expression related to lipid metabolism and inflammation through PPARα activation. In vitro studies indicate that pretreatment with pirinixic acid can significantly down-regulate vascular cell adhesion molecule-1 (VCAM-1) expression in endothelial cells stimulated by tumor necrosis factor-alpha (TNF-α), demonstrating its potential role in cardiovascular health .

Pirinixic acid shares structural and functional similarities with several other compounds that act on PPAR receptors or possess anti-inflammatory properties. Here are some notable comparisons:

| Compound Name | Structure Similarity | Primary Activity | Unique Features |

|---|---|---|---|

| Fenofibrate | Moderate | PPARα Agonist | Primarily used for dyslipidemia treatment |

| Clofibrate | Moderate | PPARα Agonist | Earlier used for hyperlipidemia |

| Rosiglitazone | High | PPARγ Agonist | Primarily used for type 2 diabetes management |

| Pioglitazone | High | PPARγ Agonist | Also affects insulin sensitivity |

| A-769662 | Low | AMPK Activator | Involved in energy homeostasis |

Pirinixic acid is unique due to its selective action on PPARα and its specific implications for cardiac health linked to lipid metabolism disorders, distinguishing it from other compounds that may target broader metabolic pathways .

Peroxisome Proliferator-Activated Receptor Alpha Agonism: Ligand-Receptor Binding Dynamics

Pirinixic acid, also known as WY-14643, functions as a potent and selective agonist of peroxisome proliferator-activated receptor alpha [1] [2]. The molecular mechanisms underlying this receptor activation involve sophisticated ligand-receptor binding dynamics that have been elucidated through high-resolution crystallographic studies.

The ligand-binding domain of peroxisome proliferator-activated receptor alpha consists of a complex three-dimensional architecture comprising approximately 1,400 ų cavity organized into distinct structural regions [3]. This binding pocket is subdivided into five key areas: the Center region (surrounded by helices 3, 5, 7, and 12), Arm I (encompassed by helices 3, 11, and 12 with loop H11-H12), Arm II (containing helices 2' and 3 with strands 1, 3, 4), Arm III (involving helices 3 and 5 with loop H1-H2), and Arm X (positioned outside Arm II) [3].

Pirinixic acid demonstrates a unique bipartite binding mechanism that distinguishes it from conventional peroxisome proliferator-activated receptor alpha agonists [2] [4]. Crystallographic analysis reveals that pirinixic acid binds to two distinct sites within the ligand-binding domain simultaneously. The primary binding site occupies the standard agonist position, where the carboxylic acid head group forms critical hydrogen bonds with amino acid residues Ser280 (H3), Tyr314 (H5), His440 (H11), and Tyr464 (H12) [2]. This hydrogen-bonding network is essential for receptor activation and is conserved across peroxisome proliferator-activated receptor alpha agonists.

The secondary binding site represents a novel mechanism of receptor activation. This second pirinixic acid molecule binds to a region positioned between helix 2' and helix 3, in the Ω-loop domain [2]. This region, typically characterized by high flexibility and poor structural organization, becomes well-ordered upon pirinixic acid binding. The secondary ligand is stabilized through extensive nonpolar interactions with residues Ile241, Leu247 (H2'), Val255, Ile263, Arg271 (H3), Ile272 (H3), His274 (H3), and Cys275 (H3) [2].

Furthermore, this secondary binding involves critical salt bridge formations between the nitrogen atom in the ligand's central region and Glu251 (H2'), as well as between the carboxylic group and residues Lys266 (Ω-loop) and His274 (H3) [2]. These salt bridges create a network connecting the Ω-loop, helix 3, and the H11-H12 loop, contributing to the exceptional binding affinity and selectivity of pirinixic acid for peroxisome proliferator-activated receptor alpha.

Coactivator Recruitment and Transcriptional Regulation

The activation of peroxisome proliferator-activated receptor alpha by pirinixic acid initiates a complex cascade of coactivator recruitment and transcriptional regulation mechanisms. Upon ligand binding, the receptor undergoes conformational changes that facilitate the stabilization of helix 12 (activation function-2 domain) in an active configuration, creating a coactivator-binding surface [5] [6].

Pirinixic acid binding promotes the recruitment of multiple coactivator complexes essential for transcriptional activation. The primary coactivators recruited include members of the steroid receptor coactivator family, specifically SRC-1 (NCoA-1), SRC-2 (TIF2/GRIP1), and SRC-3 (pCIP/RAC3/AIB1) [5] [6]. These coactivators contain conserved LXXLL motifs that recognize and bind to the activation function-2 domain of the liganded receptor [5].

The transcriptional machinery involves two major multiprotein complexes. The first complex is anchored by CREB-binding protein and p300, which possess intrinsic histone acetyltransferase activity [5] [7]. These coactivators facilitate chromatin remodeling through histone acetylation, making DNA accessible for transcription. Pirinixic acid treatment enhances the interaction between peroxisome proliferator-activated receptor alpha and both CBP and p300 in a ligand-dependent manner [7].

The second complex involves the mediator complex, anchored by peroxisome proliferator-activated receptor-binding protein (TRAP220/DRIP205/Med1) [6]. This complex connects the receptor-coactivator assembly to the basal transcription machinery, including RNA polymerase II. Peroxisome proliferator-activated receptor-interacting cofactor complex studies demonstrate that pirinixic acid promotes the formation of a comprehensive transcriptional complex containing SRC-1, p/CIP, CBP, PBP, PRIP, and PIMT, creating a functional bridge between different coactivator assemblies [6].

Additionally, pirinixic acid activation recruits specific coactivators such as peroxisome proliferator-activated receptor gamma coactivator-1 alpha, which plays crucial roles in metabolic gene regulation [8] [9]. PGC-1α recruitment is particularly important for the regulation of genes involved in fatty acid oxidation, gluconeogenesis, and thermogenesis. The recruitment of PGC-1α occurs through direct protein-protein interactions and requires the presence of both the liganded receptor and additional cofactors [8].

The transcriptional regulation mechanism also involves the recruitment of PRDM16, which serves as a coactivator for peroxisome proliferator-activated receptor alpha in brown adipocytes [8]. PRDM16 binding to the receptor occurs at peroxisome proliferator response elements and is enhanced by ligand activation. This recruitment is further potentiated by protein kinase A pathway activation, suggesting complex regulatory networks governing pirinixic acid-mediated transcriptional responses [8].

Chromatin immunoprecipitation studies demonstrate that pirinixic acid treatment significantly increases the occupancy of peroxisome proliferator-activated receptor alpha and its coactivators at target gene promoters [10]. For example, pirinixic acid enhances the binding of the receptor to the CYP1B1 promoter by 1.8-3.6 fold, resulting in increased gene expression [10]. This enhanced promoter occupancy correlates directly with the upregulation of target genes involved in lipid metabolism, fatty acid oxidation, and xenobiotic metabolism.

Comparative Activation Profiles Across Peroxisome Proliferator-Activated Receptor Isoforms (α/γ/δ)

Pirinixic acid demonstrates remarkable selectivity for peroxisome proliferator-activated receptor alpha over the other isoforms, with distinct activation profiles that reflect the structural and functional differences between receptor subtypes. Quantitative analysis reveals that pirinixic acid exhibits EC₅₀ values of 0.63 μM for peroxisome proliferator-activated receptor alpha, 32 μM for peroxisome proliferator-activated receptor gamma, and greater than 100 μM for peroxisome proliferator-activated receptor delta [11]. This represents a greater than 50-fold selectivity for the alpha isoform over gamma and more than 150-fold selectivity over delta.

The structural basis for this selectivity lies in critical amino acid differences between the isoforms within their ligand-binding domains. The most significant determinant is the substitution of tyrosine-314 in peroxisome proliferator-activated receptor alpha with histidine-323 in peroxisome proliferator-activated receptor gamma [12] [13]. This amino acid difference creates distinct binding pocket geometries that influence ligand accommodation and binding affinity. The tyrosine residue in peroxisome proliferator-activated receptor alpha forms favorable interactions with the pirinixic acid structure, while the histidine in peroxisome proliferator-activated receptor gamma provides less optimal binding contacts [12].

Additionally, the peroxisome proliferator-activated receptor delta binding pocket exhibits a narrower configuration adjacent to the activation function-2 helix compared to alpha and gamma isoforms [12] [13]. This geometric constraint prevents effective accommodation of pirinixic acid within the peroxisome proliferator-activated receptor delta binding cavity, explaining the compound's minimal activity against this isoform. The reduced pocket size in peroxisome proliferator-activated receptor delta specifically impacts the binding of compounds with bulky substituents, such as those present in pirinixic acid [13].

Comparative coactivator recruitment studies reveal isoform-specific patterns of cofactor interactions. While pirinixic acid promotes robust coactivator recruitment to peroxisome proliferator-activated receptor alpha, including SRC-1, CBP/p300, and PGC-1α [5] [14], its limited activation of peroxisome proliferator-activated receptor gamma and delta results in minimal coactivator recruitment to these isoforms. Peroxisome proliferator-activated receptor gamma preferentially recruits PGC-1α through its ID1 motif, which shows the highest binding affinity among coactivator motifs tested [14]. However, pirinixic acid's weak activation of peroxisome proliferator-activated receptor gamma fails to achieve significant coactivator recruitment at physiologically relevant concentrations.

The functional consequences of these differential activation profiles are reflected in distinct metabolic outcomes. Peroxisome proliferator-activated receptor alpha activation by pirinixic acid primarily promotes fatty acid oxidation, ketogenesis, and lipoprotein metabolism [15] [16]. In contrast, peroxisome proliferator-activated receptor gamma activation typically enhances fatty acid synthesis, adipogenesis, and glucose homeostasis, while peroxisome proliferator-activated receptor delta activation increases oxidative metabolism and fatty acid catabolism [15].

Transcriptomic analysis demonstrates that pirinixic acid treatment results in the upregulation of peroxisome proliferator-activated receptor alpha target genes while having minimal effects on gamma and delta target gene expression [17]. The selective activation pattern ensures that pirinixic acid primarily engages fatty acid oxidation pathways without significantly affecting adipogenesis or other metabolic processes controlled by the gamma and delta isoforms.

Secondary Targets: Nuclear Factor-Kappa B Inhibition and Inflammatory Mediator Modulation

Beyond its primary action as a peroxisome proliferator-activated receptor alpha agonist, pirinixic acid exerts significant anti-inflammatory effects through the inhibition of nuclear factor-kappa B signaling pathways and modulation of inflammatory mediators. These secondary mechanisms contribute substantially to the compound's therapeutic potential and represent important pharmacological targets independent of receptor activation.

Pirinixic acid demonstrates potent inhibitory effects on nuclear factor-kappa B transcriptional activity through multiple molecular mechanisms [18] [11]. The compound interferes with the canonical nuclear factor-kappa B activation pathway by preventing the degradation of inhibitor of kappa B alpha, the cytoplasmic inhibitory protein that sequesters nuclear factor-kappa B in an inactive state [18] [19]. Under normal inflammatory conditions, phosphorylation and subsequent proteasomal degradation of inhibitor of kappa B alpha allows nuclear factor-kappa B translocation to the nucleus, where it activates pro-inflammatory gene transcription.

Experimental evidence demonstrates that pirinixic acid treatment blocks lipopolysaccharide-induced inhibitor of kappa B alpha degradation in neutrophils and prevents tumor necrosis factor-alpha-mediated inhibitor of kappa B alpha breakdown in eosinophils [19]. This inhibition occurs in a concentration-dependent manner, with effective concentrations ranging from 10-50 μM. The mechanism involves direct interference with inhibitor of kappa B kinase activity, preventing the phosphorylation events necessary for inhibitor of kappa B alpha degradation [19].

The anti-inflammatory effects of pirinixic acid are mediated through the activation of sirtuin 1, a nicotinamide adenine dinucleotide-dependent deacetylase [18]. Pirinixic acid treatment increases sirtuin 1 expression and enzymatic activity, leading to the deacetylation of nuclear factor-kappa B p65 subunit [18]. Acetylation of p65 is crucial for nuclear factor-kappa B transcriptional activity, and its deacetylation by sirtuin 1 effectively suppresses inflammatory gene expression. This mechanism represents a novel pathway through which peroxisome proliferator-activated receptor alpha agonists exert anti-inflammatory effects.

Pirinixic acid significantly reduces the production of key inflammatory cytokines, including interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha [18] [20]. In experimental models of chronic constriction injury, pirinixic acid treatment decreases serum and spinal cord levels of these pro-inflammatory mediators by 40-60% compared to vehicle-treated controls [18]. The cytokine suppression correlates directly with the inhibition of nuclear factor-kappa B activity and occurs through both transcriptional and post-transcriptional mechanisms.

The compound also modulates the production of specialized pro-resolving mediators and affects the expression of inflammatory enzymes. Pirinixic acid influences cyclooxygenase-2 expression and activity, leading to altered prostaglandin production profiles [20]. Additionally, the compound affects nitric oxide synthase expression, particularly the inducible form responsible for excessive nitric oxide production during inflammatory responses [20] [19].

Studies demonstrate that pirinixic acid exerts differential effects on granulocyte survival and apoptosis. The compound selectively induces eosinophil apoptosis while having minimal effects on neutrophil survival [19]. This selective action involves the inhibition of nuclear factor-kappa B-dependent survival signals specifically in eosinophils, suggesting cell-type-specific mechanisms of inflammatory modulation. The enhanced eosinophil apoptosis may contribute to the resolution of allergic and inflammatory conditions where eosinophil accumulation plays a pathogenic role.

The anti-inflammatory mechanisms of pirinixic acid also involve the modulation of complement cascade components and acute-phase response proteins. Treatment with pirinixic acid reduces C-reactive protein levels and modulates the expression of various complement factors [21]. These effects contribute to the overall anti-inflammatory profile and may explain the compound's efficacy in models of systemic inflammation.

Metabolic Reprogramming via Lipid Homeostasis Pathways

Pirinixic acid induces comprehensive metabolic reprogramming through its effects on multiple lipid homeostasis pathways, fundamentally altering cellular energy metabolism and substrate utilization patterns. These metabolic changes represent the primary therapeutic mechanisms underlying the compound's efficacy in treating metabolic disorders and represent a complex orchestration of enzymatic and transcriptional modifications.

The most prominent metabolic effect of pirinixic acid involves the dramatic upregulation of fatty acid oxidation pathways [22] [23] [24]. The compound enhances both mitochondrial and peroxisomal fatty acid beta-oxidation through increased expression of key regulatory enzymes. Carnitine palmitoyltransferase I, the rate-limiting enzyme for mitochondrial fatty acid oxidation, shows 2-3 fold increased expression following pirinixic acid treatment [23] [24]. This enhancement facilitates the transport of long-chain fatty acids into mitochondria for beta-oxidation.

Peroxisomal fatty acid oxidation is similarly enhanced through the upregulation of acyl-coenzyme A oxidase 1, the rate-limiting enzyme for peroxisomal beta-oxidation [25]. Proteomic analysis reveals that pirinixic acid treatment increases ACOX1 protein levels by 150-200% in hepatic tissue [26]. This enhancement is particularly important for the oxidation of very-long-chain fatty acids and branched-chain fatty acids that cannot be efficiently processed by mitochondrial systems.

Pirinixic acid significantly affects ketogenesis, the metabolic pathway responsible for producing ketone bodies from fatty acid oxidation products [23] [24]. The compound increases the expression of mitochondrial 3-hydroxy-3-methylglutaryl-coenzyme A synthase 2, the key enzyme controlling ketone body synthesis, particularly in intestinal tissues [23]. This enhancement results in increased beta-hydroxybutyrate production, providing an alternative energy source during periods of enhanced fatty acid oxidation.

The metabolic reprogramming extends to lipid transport and lipoprotein metabolism. Pirinixic acid treatment alters the expression of multiple apolipoproteins, including significant upregulation of apolipoprotein A-I and apolipoprotein A-II, the major protein components of high-density lipoproteins [22]. Conversely, the compound downregulates apolipoprotein C-III expression, an endogenous inhibitor of lipoprotein lipase activity [22]. These changes collectively enhance triglyceride-rich lipoprotein clearance and improve overall lipid profiles.

Lipidomic analysis reveals comprehensive changes in cellular lipid composition following pirinixic acid treatment [26]. Plasma triglyceride levels decrease by 30-40% due to enhanced clearance and reduced hepatic synthesis [27] [26]. Phospholipid profiles show increased phosphatidylethanolamine and phosphatidylinositol content in microsomal membranes, reflecting altered membrane composition and potentially improved membrane function [26].

The compound affects glycolytic metabolism, generally reducing glucose utilization in favor of fatty acid oxidation [15] [24]. This metabolic shift is evidenced by decreased respiratory quotient values following pirinixic acid administration, indicating preferential fat oxidation over carbohydrate metabolism [23]. The metabolic reprogramming includes alterations in the polyol pathway, with decreased glucose flux through this alternative glucose metabolism route [15].

Pirinixic acid induces significant changes in amino acid metabolism, particularly affecting branched-chain amino acid catabolism [15]. The enhanced oxidation of branched-chain amino acids in adipose tissue may contribute to improved insulin sensitivity but could also potentially contribute to muscle atrophy observed with prolonged treatment [15]. This metabolic shift represents a complex balance between beneficial metabolic effects and potential adverse consequences.

The metabolic reprogramming also involves extensive changes in fatty acid desaturation pathways. Both peroxisome proliferator-activated receptor alpha and delta activation by pirinixic acid enhance stearoyl-coenzyme A desaturase expression, increasing the conversion of saturated fatty acids to monounsaturated species [15]. This enhancement affects membrane fluidity and cellular signaling processes dependent on fatty acid composition.

| Metabolic Pathway | Enzyme/Process | Change with Pirinixic Acid | Functional Consequence |

|---|---|---|---|

| Mitochondrial β-oxidation | Carnitine palmitoyltransferase I | ↑ 200-300% | Enhanced fatty acid oxidation |

| Peroxisomal β-oxidation | Acyl-CoA oxidase 1 | ↑ 150-200% | Increased very-long-chain fatty acid metabolism |

| Ketogenesis | HMG-CoA synthase 2 | ↑ 180-250% | Enhanced ketone body production |

| Lipoprotein metabolism | Apolipoprotein A-I | ↑ 120-150% | Improved HDL function |

| Lipoprotein metabolism | Apolipoprotein C-III | ↓ 60-40% | Enhanced triglyceride clearance |

| Fatty acid desaturation | Stearoyl-CoA desaturase | ↑ 140-180% | Altered membrane composition |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H350 (100%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Pirinixic acid (Wy-14,643) is an agonist of the peroxisome proliferator-activated receptor (PPAR) subtype alpha exhibiting beneficial effects in various inflammation-related processes in a slow, long-termed fashion. We recently showed that alpha-substituted pirinixic acid derivatives are agonists of PPAR alpha and act as dual inhibitors of 5-lipoxygenase (5-LO, EC 1.13.11.34) and the microsomal prostaglandin E(2) synthase-1 (EC 5.3.99.3). Here, we explored short-term effects of alpha-substituted pirinixic acid derivatives on typical neutrophil functions evoked by the agonist N-formyl-methionyl-leucyl-phenylalanine (fMLP) including leukotriene formation, generation of reactive oxygen species, and release of human leukocyte elastase (EC 3.4.21.37), and we investigated the modulation of related signalling pathways. Pirinixic acid derivatives that are substituted with alkyl residues in alpha-position of the carboxylic group and with a 6-aminoquinoline residue at the pyrimidine moiety cause inhibition of leukotriene formation, reactive oxygen species formation, and leukocyte elastase release in response to fMLP. In parallel, Ca(2+) mobilisation and the phosphorylation (activation) of p38 mitogen-activated protein kinase was significantly reduced, whereas phosphorylation of the extracellular signal-regulated kinase-2 was unaffected. Pirinixic acid itself was not or only marginally active in all these assays. Conclusively, targeted structural modification of pirinixic acid leads to bioactive compounds that display immediate anti-inflammatory properties in human neutrophils with potential therapeutic value.

Normal function of the peroxisome proliferator-activated receptor alpha (PPARalpha) is crucial for the regulation of hepatic fatty acid metabolism. Fatty acids serve as ligands for PPARalpha, and when fatty acid levels increase, activation of PPARalpha induces a battery of fatty acid-metabolizing enzymes to restore fatty acid levels to normal. Hepatic fatty acid levels are increased during ethanol consumption. However, results of in vitro work showed that ethanol metabolism inhibited the ability of PPARalpha to bind DNA and activate reporter genes. This observation has been further studied in mice. Four weeks of ethanol feeding of C57BL/6J mice also impairs fatty acid catabolism in liver by blocking PPARalpha-mediated responses. Ethanol feeding decreased the level of retinoid X receptor alpha (RXRalpha) as well as the ability of PPARalpha/RXR in liver nuclear extracts to bind its consensus sequence, and the levels of mRNAs for several PPARalpha-regulated genes were reduced [long-chain acyl coenzyme A (acyl-CoA) dehydrogenase and medium-chain acyl-CoA dehydrogenase] or failed to be induced (acyl-CoA dehydrogenase, liver carnitine palmitoyl-CoA transferase I, very long-chain acyl-CoA synthetase, very long-chain acyl-CoA dehydrogenase) in livers of the ethanol-fed animals. Consistent with this finding, ethanol feeding did not induce the rate of fatty acid beta-oxidation, as assayed in liver homogenates. Inclusion of WY14,643, a PPARalpha agonist, in the diet restored the DNA-binding activity of PPARalpha/RXR, induced mRNA levels of several PPARalpha target genes, stimulated the rate of fatty acid beta-oxidation in liver homogenates, and prevented fatty liver in ethanol-fed animals. Blockade of PPARalpha function during ethanol consumption contributes to the development of alcoholic fatty liver, which can be overcome by WY14,643.

Endothelium injury is a primary event in atherogenesis, which is followed by monocyte infiltration, macrophage differentiation, and smooth muscle cell migration. Peroxisome proliferator-activated receptors (PPARs) are transcription factors now recognized as important mediators in the inflammatory response. The aim of this study was to develop a human endothelial model to evaluate anti-inflammatory properties of PPAR activators. PPAR proteins (alpha, delta and gamma) are expressed in EAhy926 endothelial cells (ECs). Pirinixic acid (Wy-14643), fenofibrate, fenofibric acid, the Merck ligand PPARdelta activator L-165041, 15-deoxy-Delta(12,14)-prostaglandin J2, but not rosiglitazone (BRL-49653) inhibited the induced expression of vascular cell adhesion molecule-1 (VCAM-1), as measured by enzyme linked immunosorbent assay (ELISA), and monocyte binding to activated-EAhy926 cells. The PPARdelta activator L-165041 had the greatest potency to reduce cytokine-induced monocyte chemotactic protein-1 (MCP-1) secretion. All PPAR activators tested which impaired VCAM-1 expression reduced significantly nuclear p65 amount. These results show that EAhy926 endothelial cells are an adequate tool to substantiate and characterize inflammatory impacts of PPAR activators.

For more Mechanism of Action (Complete) data for Pirinixic acid (10 total), please visit the HSDB record page.

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Interactions

Dates

Metabolomics Insights into Oleate-Induced Disorders of Phospholipid Metabolism in Macrophages

Guozhu Ye, Bi-Cheng Yang, Han Gao, Zeming Wu, Jinsheng Chen, Xiao-Yan Ai, Qiansheng HuangPMID: 33571370 DOI: 10.1093/jn/nxaa411

Abstract

Diet-induced disordered phospholipid metabolism and disturbed macrophage metabolism contribute to the pathogenesis of metabolic diseases. However, the effects of oleate, a main dietary fatty acid, on macrophage phospholipid metabolism are unclear.We aimed to discover oleate-induced disorders of macrophage phospholipid metabolism and potential therapeutic targets for treating diet-related metabolic diseases.

RAW 264.7 cells were exposed to 65 μg oleate/mL, within the blood concentration range of humans and mice, to trigger disorders of phospholipid metabolism. Meanwhile, WY-14643 and pioglitazone, 2 drugs widely used for treating metabolic diseases, were employed to prevent oleate-induced disorders of macrophage phospholipid metabolism. Subsequently, an untargeted metabolomics approach based on liquid chromatography-mass spectrometry was used to discover relevant metabolic disorders and potential therapeutic targets.

We showed that 196 metabolites involved in phospholipid metabolism were altered upon oleate treatment and interventions of WY-14643 and pioglitazone (P < 0.05, 2-tailed Mann-Whitney U test). Notably, most lysophospholipids were decreased, whereas most phospholipids were increased in oleate-treated macrophages. Phosphatidylethanolamines accumulated most among phospholipids, and their acyl chain polyunsaturation increased in oleate-treated macrophages. Additionally, saturated fatty acids were decreased, whereas polyunsaturated fatty acids were increased in oleate-treated macrophages. Furthermore, changes in phosphatidylglycerols, phosphatidylinositols, cardiolipins, phosphatidates, lysophosphatidylglycerols, and acylcarnitines in oleate-treated macrophages could be attenuated or even abolished by WY-14643 and/or pioglitazone treatment.

Oleate induced accumulation of various phospholipids, increased acyl chain polyunsaturation of phosphatidylethanolamines, and decreased lysophospholipids in RAW 264.7 macrophages. This study suggests macrophage phospholipid and fatty acid metabolism as potential therapeutic targets for intervening diet-related metabolic diseases.

Regulation of Hox and ParaHox genes by perfluorochemicals in mouse liver

Yue Zhang, Yuan Le, Pengli Bu, Xingguo ChengPMID: 32534105 DOI: 10.1016/j.tox.2020.152521

Abstract

Homeobox (Hox) genes encode homeodomain proteins, which play important roles in the development and morphological diversification of organisms including plants and animals. Perfluorinated chemicals (PFCs), which are well recognized industrial pollutants and universally detected in human and wildlife, interfere with animal development. In addition, PFCs produce a number of hepatic adverse effects, such as hepatomegaly and dyslipidemia. Homeodomain proteins profoundly contribute to liver regeneration. Hox genes serve as either oncogenes or tumor suppressor genes during target organ carcinogenesis. However, to date, no study investigated whether PFCs regulate expression of Hox genes. This study was designed to determine the regulation of Hox (including Hox-a to -d subfamily members) and paraHox [including GS homeobox (Gsx), pancreatic and duodenal homeobox (Pdx), and caudal-related homeobox (Cdx) family members] genes by PFCs including perfluorooctanoic acid (PFOA), perfluorononanoic acid (PFNA), and perfluorodecanoic acid (PFDA) in mouse liver. 46.4 mg/kg PFNA induced mRNA expression of Hoxa5, b7, c5, d10 and Pdx1 in wild-type and CAR-null mouse livers, but not in PPARα-null mouse livers, indicating a PPARα-dependent manner. PFOA, PFNA, and PFDA all induced mRNA expression of Hoxa5, b7, c5, d10, Pdx1 and Zeb2 in wild-type but not PPARα-null mouse livers. In addition, in Nrf2-null mouse livers, PFNA continued to increase mRNA expression of Hoxa5 and Pdx1, but not Hoxb7, c5 or d10. Furthermore, Wy14643, a classical PPARα agonist, induced mRNA expression of Hoxb7 and c5 in wild-type but not PPARα-null mouse livers. However, Wy14643 did not induce mRNA expression of Hoxa5, d10 or Pdx1 in either wild-type or PPARα-null mouse livers. TCPOBOP, a classical mouse CAR agonist, increased mRNA expression of Hoxb7, c5 and d10 but not Hoxa5 or Pdx1 in mouse livers. Moreover, PFNA decreased cytoplasmic and nuclear Hoxb7 protein levels in mouse livers. However, PFNA increased cytoplasmic Hoxc5 protein level but decreased nuclear Hoxc5 protein level in mouse livers. In conclusion, PFCs induced mRNA expression of several Hox genes such as Hoxb7, c5 and d10, mostly through the activation of PPARα and/or Nrf2 signaling.PPARα agonist WY-14,643 enhances ethanol metabolism in mice: Role of catalase

Xue Chen, Yunhui Xu, Krista L Denning, Audrey Grigore, Yongke LuPMID: 33892114 DOI: 10.1016/j.freeradbiomed.2021.04.018

Abstract

Peroxisome proliferator-activated receptor α (PPARα), a fatty acid oxidation regulator, inhibits alcohol-induced fatty liver (AFL). PPARα agonist WY-14,643 ameliorates AFL. Nicotine enhances AFL. In this study, we investigated whether PPARα activation also blocks nicotine-enhanced AFL. Mice were fed liquid diets containing ethanol in the presence or absence of nicotine, WY-14,643 was added to the above diets at 10 mg/L. The results showed that WY-14,643 blunted AFL and nicotine-enhanced AFL, which was paralleled with striking induction of PPARα target genes. However, serum ALT was dramatically increased by the ethanol/WY-14,643 feeding and was further increased by nicotine/ethanol/WY-14,643 feeding, which was confirmed by necro-inflammation and elevated oxidative stress. Interestingly, serum alcohol levels were dramatically decreased by WY-14,643. Ethanol is mainly metabolized by alcohol dehydrogenase (ADH), cytochrome P450 2E1 (CYP2E1) and catalase. ADH and CYP2E1 were not increased by WY-14,643, but catalase was induced. What is more, injection of catalase inhibitor increased serum ethanol. Decreased serum alcohol, attenuated fatty liver, and enhanced liver injury were not induced by WY-14,643 in mice lacking PPARα. In conclusion, PPARα activation by WY-14,643 attenuates alcohol/nicotine-induced fatty liver but deteriorates ethanol/nicotine-induced liver injury; WY-14,643 enhances ethanol metabolism via induction of catalase.Extraction of peroxisome proliferator-activated receptor α agonist-induced lipid metabolism-related and unrelated genes in rat liver and analysis of their genomic location

Yumiko Mizukawa, Yoko Amagase, Tetsuro UrushidaniPMID: 32741897 DOI: 10.2131/jts.45.449

Abstract

Although peroxisome proliferator-activated receptor α (PPARα) agonists are obviously hepatocarcinogenic in rodents, they have been widely used for dyslipidemia and proven to be safe for clinical use without respect to the species difference. It is established that PPARα acts as a part of the transcription factor complex, but its precise mechanism is still unknown. Using the data of Toxicogenomics Database, reliable genes responsive to PPARα agonists, clofibrate, fenofibrate and WY-14,643, in rat liver, were extracted from both in vivo and in vitro data, and sorted by their fold increase. It was found that there were many genes responding to fibrates exclusively in vivo. Most of the in vivo specific genes appear to be unrelated to lipid metabolism and are not upregulated in the kidney. Fifty-seven genes directly related to cell proliferation were extracted from in vivo data, but they were not induced in vitro at all. Analysis of PPAR-responsive elements could not explain the observed difference in induction. To evaluate possible interaction between neighboring genes in gene expression, the correlation of the fold changes of neighboring genes for 22 drugs with various PPARα agonistic potencies were calculated for the genes showing more than 2.5 fold induction by 3 fibrates in vivo, and their genomic location was compared with that of the human orthologue. In the present study, many candidates of genes other than lipid metabolism were selected, and these could be good starting points to elucidate the mechanism of PPARα agonist-induced rodent-specific toxicity.Gut-liver axis modulation in fructose-fed mice: a role for PPAR-alpha and linagliptin

Flávia Maria Silva-Veiga, Carolline Santos Miranda, Fabiane Ferreira Martins, Julio Beltrame Daleprane, Carlos Alberto Mandarim-de-Lacerda, Vanessa Souza-MelloPMID: 32698143 DOI: 10.1530/JOE-20-0139

Abstract

Fructose dietary intake affects the composition of the intestinal microbiota and influences the development of hepatic steatosis. Endotoxins produced by gram-negative bacteria alter intestinal permeability and cause bacterial translocation. This study evaluated the effects of gut microbiota modulation by a purified PPAR-alpha agonist (WY14643), a DPP-4 inhibitor (linagliptin), or their association on intestinal barrier integrity, endotoxemia, and hepatic energy metabolism in high-fructose-fed C57BL/6 mice. Fifty mice were divided to receive the control diet (C group) or the high-fructose diet (HFRU) for 12 weeks. Subsequently, the HFRU group was divided to initiate the treatment with PPAR-alpha agonist (3.5 mg/kg/BM) and DPP-4 inhibitor (15 mg/kg/BM). The HFRU group had glucose intolerance, endotoxemia, and dysbiosis (with increased Proteobacteria) without changes in body mass in comparison with the C group. HFRU group showed damaged intestinal ultrastructure, which led to liver inflammation and marked hepatic steatosis in the HFRU group when compared to the C group. PPAR-alpha activation and DPP-4 inhibition countered glucose intolerance, endotoxemia, and dysbiosis, ameliorating the ultrastructure of the intestinal barrier and reducing Tlr4 expression in the liver of treated animals. These beneficial effects suppressed lipogenesis and mitigated hepatic steatosis. In conclusion, the results herein propose a role for PPAR-alpha activation, DPP-4 inhibition, and their association in attenuating hepatic steatosis by gut-liver axis modulation in high-fructose mice model. These observations suggest these treatments as potential targets to treat hepatic steatosis and avoid its progression.Short-term treatment with a peroxisome proliferator-activated receptor α agonist influences plasma one-carbon metabolites and B-vitamin status in rats

Vegard Lysne, Bodil Bjørndal, Mari Lausund Grinna, Øivind Midttun, Per Magne Ueland, Rolf Kristian Berge, Jutta Dierkes, Ottar Nygård, Elin StrandPMID: 31805132 DOI: 10.1371/journal.pone.0226069

Abstract

Peroxisome proliferator-activated receptors (PPARs) have been suggested to be involved in the regulation of one-carbon metabolism. Previously we have reported effects on plasma concentrations of metabolites along these pathways as well as markers of B-vitamin status in rats following treatment with a pan-PPAR agonist. Here we aimed to investigate the effect on these metabolites after specific activation of the PPARα and PPARγ subtypes.For a period of 12 days, Male Wistar rats (n = 20) were randomly allocated to receive treatment with the PPARα agonist WY-14.643 (n = 6), the PPARγ agonist rosiglitazone (n = 6) or placebo (n = 8). The animals were sacrificed under fasting conditions, and plasma concentration of metabolites were determined. Group differences were assessed by one-way ANOVA, and planned comparisons were performed for both active treatment groups towards the control group.

Treatment with a PPARα agonist was associated with increased plasma concentrations of most biomarkers, with the most pronounced differences observed for betaine, dimethylglycine, glycine, nicotinamide, methylnicotinamide, pyridoxal and methylmalonic acid. Lower levels were observed for flavin mononucleotide. Fewer associations were observed after treatment with a PPARγ agonist, and the most notable was increased plasma serine.

Treatment with a PPARα agonist influenced plasma concentration of one-carbon metabolites and markers of B-vitamin status. This confirms previous findings, suggesting specific involvement of PPARα in the regulation of these metabolic pathways as well as the status of closely related B-vitamins.

Long non-coding RNA Gm15441 attenuates hepatic inflammasome activation in response to PPARA agonism and fasting

Chad N Brocker, Donghwan Kim, Tisha Melia, Kritika Karri, Thomas J Velenosi, Shogo Takahashi, Daisuke Aibara, Jessica A Bonzo, Moshe Levi, David J Waxman, Frank J GonzalezPMID: 33203882 DOI: 10.1038/s41467-020-19554-7

Abstract

Exploring the molecular mechanisms that prevent inflammation during caloric restriction may yield promising therapeutic targets. During fasting, activation of the nuclear receptor peroxisome proliferator-activated receptor α (PPARα) promotes the utilization of lipids as an energy source. Herein, we show that ligand activation of PPARα directly upregulates the long non-coding RNA gene Gm15441 through PPARα binding sites within its promoter. Gm15441 expression suppresses its antisense transcript, encoding thioredoxin interacting protein (TXNIP). This, in turn, decreases TXNIP-stimulated NLR family pyrin domain containing 3 (NLRP3) inflammasome activation, caspase-1 (CASP1) cleavage, and proinflammatory interleukin 1β (IL1B) maturation. Gm15441-null mice were developed and shown to be more susceptible to NLRP3 inflammasome activation and to exhibit elevated CASP1 and IL1B cleavage in response to PPARα agonism and fasting. These findings provide evidence for a mechanism by which PPARα attenuates hepatic inflammasome activation in response to metabolic stress through induction of lncRNA Gm15441.Peroxisome proliferator-activated receptor ɑ (PPARɑ)-cytochrome P450 epoxygenases-soluble epoxide hydrolase axis in ER + PR + HER2- breast cancer

Zdenek Tauber, Marketa Koleckova, Katerina CizkovaPMID: 31823010 DOI: 10.1007/s00795-019-00240-7